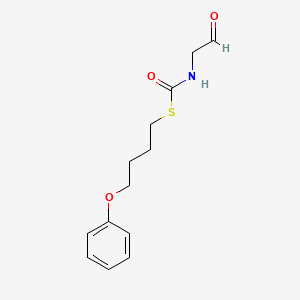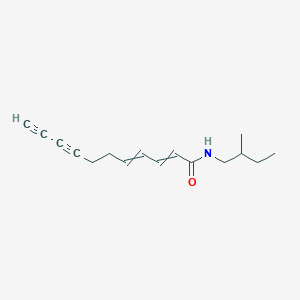
N-(2-Methylbutyl)undeca-2,4-diene-8,10-diynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methylbutyl)undeca-2,4-diene-8,10-diynamide, with the chemical formula C₁₆H₂₁NO, is an organic compound. Its IUPAC name is (2E,4E)-N-(3-methylbutyl)undeca-2,4-dien-8,10-diynamide. The compound contains a total of 38 bonds, including 17 non-H bonds, 5 multiple bonds, 7 rotatable bonds, 3 double bonds, 2 triple bonds, and 1 secondary amide (aliphatic) . Here’s the 2D and 3D structure:
Métodos De Preparación
Synthetic Routes:: The synthetic routes for N-(2-Methylbutyl)undeca-2,4-diene-8,10-diynamide involve the coupling of appropriate starting materials. Unfortunately, specific literature on its synthesis is limited. it likely proceeds through alkyne coupling reactions.
Industrial Production:: Industrial-scale production methods are not well-documented. Researchers may explore modifications of existing synthetic pathways or develop novel approaches.
Análisis De Reacciones Químicas
Reactivity:: N-(2-Methylbutyl)undeca-2,4-diene-8,10-diynamide can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can yield different products.
Substitution: Substituents can be introduced at various positions.
Other Transformations: Alkyne functional groups allow diverse chemical modifications.
Oxidation: Oxidizing agents like KMnO₄ or H₂O₂.
Reduction: Reducing agents such as LiAlH₄ or NaBH₄.
Substitution: Appropriate nucleophiles (e.g., Grignard reagents).
Other Reactions: Catalysts and suitable solvents.
Major Products:: The specific products depend on reaction conditions and regioselectivity.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Investigating biological interactions.
Medicine: Targeting specific pathways.
Industry: Developing new materials or catalysts.
Mecanismo De Acción
The compound’s mechanism of action remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While detailed comparisons are scarce, researchers may explore related compounds with similar structural features
Propiedades
Número CAS |
99615-79-9 |
|---|---|
Fórmula molecular |
C16H21NO |
Peso molecular |
243.34 g/mol |
Nombre IUPAC |
N-(2-methylbutyl)undeca-2,4-dien-8,10-diynamide |
InChI |
InChI=1S/C16H21NO/c1-4-6-7-8-9-10-11-12-13-16(18)17-14-15(3)5-2/h1,10-13,15H,5,8-9,14H2,2-3H3,(H,17,18) |
Clave InChI |
TWRMPJKEQKPLJO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CNC(=O)C=CC=CCCC#CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide](/img/structure/B14339165.png)
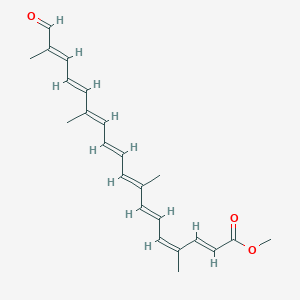
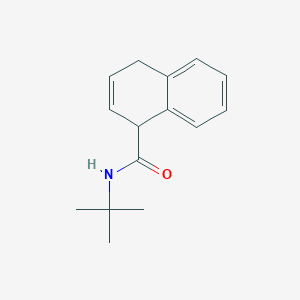
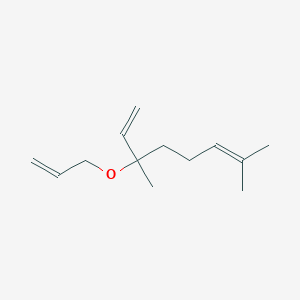
![3h-Benzo[cd]azulene-3,5(4h)-dione](/img/structure/B14339199.png)
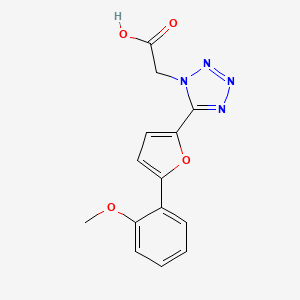
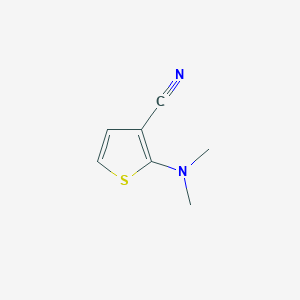
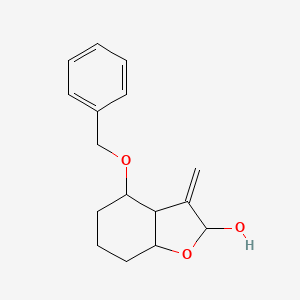

![Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane](/img/structure/B14339215.png)
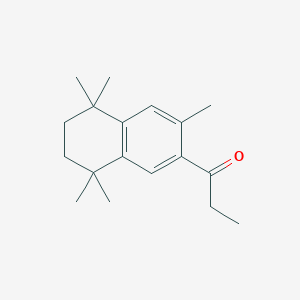

![(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14339240.png)
